molecular formula C20H25N3O4S B7692898 3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide

3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B7692898
M. Wt: 403.5 g/mol
InChI Key: SYICIUGADGVUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzamide derivative and is also known as L-168,049. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate pain and inflammation in the body. Inhibition of FAAH leads to an increase in the levels of endocannabinoids, which in turn leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide has been found to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in treating neuropathic pain and anxiety disorders. In addition, it has been found to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide in lab experiments is its specificity for FAAH. This allows for the selective inhibition of FAAH without affecting other enzymes in the body. However, one of the limitations is that it may not be effective in all cases of pain and inflammation.

Future Directions

There are several future directions for the study of 3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide. One direction is to further study its potential use in treating neuropathic pain and anxiety disorders. Another direction is to explore its potential use in treating other conditions that involve pain and inflammation. Additionally, further studies could focus on the development of more effective and selective FAAH inhibitors.

Synthesis Methods

The synthesis of 3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide has been reported in various studies. One of the methods involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-pyridinemethanol to form the corresponding benzamide. The benzamide is further reacted with azepane-1-sulfonyl chloride to obtain the final product.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in treating neuropathic pain and anxiety disorders.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-18-10-9-16(20(24)22-15-17-8-4-5-11-21-17)14-19(18)28(25,26)23-12-6-2-3-7-13-23/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYICIUGADGVUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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